molecular formula C24H22N6O2S B10864728 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864728
M. Wt: 458.5 g/mol
InChI Key: LLSMJLPUPMJLCD-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound with a diverse range of applications. Let’s break down its structure:

  • The compound contains a pyrazolone core (a five-membered heterocycle with two nitrogen atoms and three carbon atoms).
  • It features a benzothiazole moiety (a fused ring system containing a benzene ring and a thiazole ring).
  • The imidazole group contributes to its biological activity.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production:

  • While no specific industrial production methods are widely documented for this compound, its synthesis likely involves scalable versions of the above routes.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the methoxyphenyl group or other susceptible sites.

    Reduction: Reduction of the imine double bond could yield the corresponding amine.

    Substitution: Substitution reactions (e.g., halogenation, alkylation) are possible at various positions.

    Common Reagents: Reagents like hydrazine, strong bases, and oxidants are relevant.

    Major Products: The exact products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Targets: Likely protein kinases, enzymes, or receptors.

    Pathways: Activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

    Similar Compounds:

Remember, this compound’s potential lies in its versatility across various scientific domains

Properties

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H22N6O2S/c1-15(26-12-11-17-13-25-14-27-17)21-22(16-7-9-18(32-2)10-8-16)29-30(23(21)31)24-28-19-5-3-4-6-20(19)33-24/h3-10,13-14,29H,11-12H2,1-2H3,(H,25,27)

InChI Key

LLSMJLPUPMJLCD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC

Origin of Product

United States

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